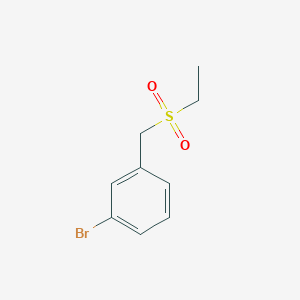
Nevirapine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nevirapine-d5 is a deuterated form of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. The deuterated form, this compound, is often used in scientific research, particularly in pharmacokinetic studies, due to its stable isotopic labeling which allows for precise tracking and analysis in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nevirapine-d5 involves the incorporation of deuterium atoms into the Nevirapine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the use of deuterated solvents such as deuterated methanol or deuterated chloroform in the reaction mixture .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the final product meets the required standards for research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Nevirapine-d5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, which are often studied for their pharmacological properties and potential therapeutic applications .
Applications De Recherche Scientifique
Nevirapine-d5 is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Nevirapine and its metabolites.
Biology: Employed in studies investigating the metabolic pathways and biological effects of Nevirapine.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Nevirapine in the human body.
Industry: Applied in the development and validation of analytical methods for quality control in pharmaceutical manufacturing
Mécanisme D'action
Nevirapine-d5, like Nevirapine, exerts its effects by binding directly to the reverse transcriptase enzyme of HIV-1. This binding disrupts the enzyme’s catalytic site, thereby inhibiting the RNA-dependent and DNA-dependent DNA polymerase activities. This inhibition prevents the replication of the HIV-1 virus, making it an effective component of antiretroviral therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Nevirapine-d5 include other non-nucleoside reverse transcriptase inhibitors such as Efavirenz, Delavirdine, and Etravirine. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties .
Uniqueness
This compound is unique due to its deuterated form, which provides enhanced stability and allows for more precise tracking in pharmacokinetic studies. This makes it a valuable tool in scientific research, particularly in studies requiring accurate measurement of drug metabolism and distribution .
Propriétés
Numéro CAS |
1189717-29-0 |
|---|---|
Formule moléculaire |
C15H14N4O |
Poids moléculaire |
271.33 g/mol |
Nom IUPAC |
7-methyl-2-(1,2,2,3,3-pentadeuteriocyclopropyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one |
InChI |
InChI=1S/C15H14N4O/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,18,20)/i4D2,5D2,10D |
Clé InChI |
NQDJXKOVJZTUJA-QTQWIGFBSA-N |
SMILES isomérique |
[2H]C1(C(C1([2H])N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)C)([2H])[2H])[2H] |
SMILES canonique |
CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12067059.png)


![[2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B12067086.png)
![5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12067087.png)

![Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate](/img/structure/B12067094.png)

![Benzenamine, 3-[(cyclohexyloxy)methyl]-, hydrochloride](/img/structure/B12067109.png)

![5-Bromo-4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12067120.png)
